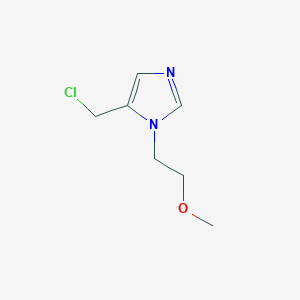

5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole

Overview

Description

5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole, commonly referred to as CMMEI, is a novel organic compound with a wide range of applications in scientific research. It has been used in numerous studies to investigate the biochemical and physiological effects of compounds and to further understand the mechanisms of action.

Scientific Research Applications

RNA Modification and Therapeutics

5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole: (abbreviated as CMMEI ) has garnered interest in RNA modification due to its unique chemical properties. Researchers have explored its use in synthesizing modified RNA oligomers, specifically 2′-O-methyl-RNA (2′OMe-RNA) and 2′-O-(2-methoxyethyl)-RNA (MOE-RNA) . These modifications enhance RNA stability, alter binding affinities, and improve resistance to nucleases. Notably, CMMEI enables the efficient synthesis of both defined and random-sequence 2′OMe-RNA and MOE-RNA oligomers up to 750 nucleotides in length .

Allele-Specific RNA Cleavage

CMMEI-modified RNA has been instrumental in developing allele-specific RNA endonuclease catalysts. These catalysts, composed entirely of 2′OMe-RNA, exhibit high specificity for cleaving oncogenic mRNAs. For instance, they target the KRAS (G12D) and β-catenin CTNNB1 (S33Y) mRNAs. This breakthrough opens avenues for precision medicine by selectively targeting disease-associated transcripts .

Aptamer Development

The combination of CMMEI-modified RNA (2′OMe-RNA and MOE-RNA) has led to the creation of mixed aptamers. These aptamers exhibit high affinity for specific targets, such as vascular endothelial growth factor (VEGF). By engineering these aptamers, researchers can potentially develop therapeutic agents for cancer, angiogenesis, and other diseases .

Directed Evolution and Nanotechnology

CMMEI-modified RNAs, now used in approved nucleic acid therapeutics, offer exciting prospects in directed evolution and nanotechnology. Their enzymatic synthesis and unique properties make them valuable tools for designing RNA-based nanodevices, sensors, and drug delivery systems .

properties

IUPAC Name |

5-(chloromethyl)-1-(2-methoxyethyl)imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2O/c1-11-3-2-10-6-9-5-7(10)4-8/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGQNYLVWOFTRND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=NC=C1CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80595444 | |

| Record name | 5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole | |

CAS RN |

754973-68-7 | |

| Record name | 5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

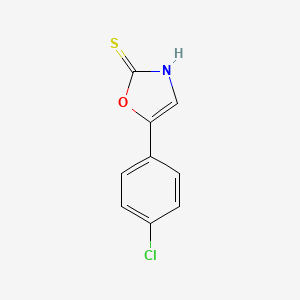

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.